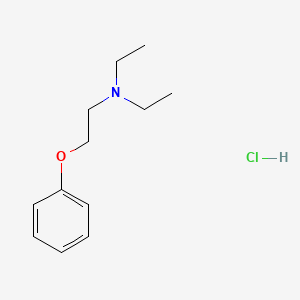![molecular formula C9H12LiNO5S B2947992 Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2344680-34-6](/img/structure/B2947992.png)
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate: is a complex organic compound that contains lithium as a counterion[_{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro [3.4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah5802e939?context=bbe). This compound is characterized by its intricate molecular structure, which includes a spirocyclic framework and multiple functional groups such as acetyl, dioxo, and thia[{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 ....
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core[_{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro [3.4 ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah5802e939?context=bbe). This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications[{{{CITATION{{{1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The lithium salt is then introduced to form the final product[{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{lithium (1+) ion 2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro 3.4 .... The process would be carefully controlled to maintain the desired product quality and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of dioxo groups suggests that oxidation reactions can be performed to further modify the compound.
Reduction: : Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes to the spirocyclic core.
Applications De Recherche Scientifique
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate:
Chemistry: : It can be used as a reagent or intermediate in organic synthesis.
Biology: : The compound may have biological activity that could be explored for potential therapeutic uses.
Medicine: : Its lithium component suggests possible applications in psychiatric treatments, as lithium is known for its mood-stabilizing properties.
Industry: : The compound could be used in the development of new materials or chemical processes.
Mécanisme D'action
The exact mechanism by which Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exerts its effects is not well-documented. it likely involves interactions with specific molecular targets and pathways. The lithium ion, in particular, may play a crucial role in modulating biological processes.
Comparaison Avec Des Composés Similaires
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate: can be compared to other lithium-containing compounds, such as lithium carbonate and lithium orotate. These compounds share the common feature of lithium but differ in their molecular structures and potential applications. The unique spirocyclic structure of this compound sets it apart from simpler lithium salts.
List of Similar Compounds
Lithium Carbonate (Li2CO3)
Lithium Orotate (LiC5H3N2O4)
Lithium Chloride (LiCl)
Lithium Bromide (LiBr)
Propriétés
IUPAC Name |
lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUEDZIBMEMKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947911.png)
![rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)
![N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2947914.png)

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)
![Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2947920.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2947927.png)

![1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea](/img/structure/B2947930.png)
![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)
